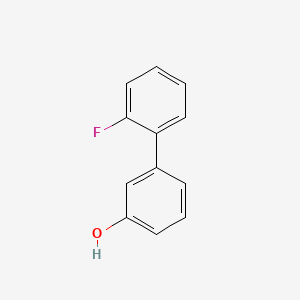

3-(2-Fluorophenyl)phenol

Description

3-(2-Fluorophenyl)phenol is an aromatic compound featuring a phenol core substituted with a 2-fluorophenyl group at the 3-position. This structural motif confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Propriétés

IUPAC Name |

3-(2-fluorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO/c13-12-7-2-1-6-11(12)9-4-3-5-10(14)8-9/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSIXOTPZDBZVQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC=C2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30477463 | |

| Record name | 3-(2-Fluorophenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80254-63-3 | |

| Record name | 2′-Fluoro[1,1′-biphenyl]-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80254-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Fluorophenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-(2-Fluorophenyl)phenol can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction typically requires a base, such as potassium carbonate, and is carried out in a solvent like toluene or ethanol under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve the direct fluorination of phenol derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). These methods offer high selectivity and yield, making them suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Fluorophenyl)phenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .

Applications De Recherche Scientifique

Medicinal Chemistry

Antiviral Activity

Recent studies have investigated the potential of phenolic compounds, including 3-(2-Fluorophenyl)phenol, in combating viral infections such as SARS-CoV-2. Molecular docking studies revealed that certain phenolic derivatives can form stable complexes with nonstructural proteins of the virus, indicating their potential as antiviral agents. Specifically, the binding affinities of these compounds were assessed using molecular dynamics simulations, highlighting their therapeutic promise against COVID-19 .

Antifungal Properties

Another significant application of this compound derivatives is in antifungal therapy. A derivative of this compound demonstrated high antifungal activity against dermatophytes, suggesting its utility in treating skin infections. The development of a UV spectrophotometric method for quantifying this compound has also been reported, facilitating further research into its pharmacological applications .

Pharmacological Studies

Structure-Activity Relationship Studies

Pharmacological research has focused on the structure-activity relationships of various analogues of this compound. These studies aim to identify modifications that enhance biological activity while minimizing toxicity. For example, replacing certain functional groups has shown to significantly affect the inhibitory effects on specific biological targets .

Case Study: In Vivo Efficacy

In a controlled study evaluating the anti-inflammatory effects of phenolic compounds, derivatives of this compound were tested in animal models. The results indicated a marked reduction in inflammation markers compared to control groups, demonstrating its potential as an anti-inflammatory agent .

Material Science

Chemical Stability and Reactivity

The incorporation of fluorine into organic compounds often enhances their chemical stability and reactivity. This compound exhibits unique properties that make it suitable for applications in materials science, particularly in the development of advanced coatings and polymers. Its fluorinated structure contributes to improved resistance to environmental degradation and chemical exposure.

Table 1: Binding Affinities of Phenolic Compounds with SARS-CoV-2 Proteins

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| This compound | TBD |

| Other Phenolic Derivative L1 | -6.7 |

| Other Phenolic Derivative L2 | -6.4 |

Table 2: Antifungal Activity Comparison

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| This compound Derivative | TBD |

| Standard Antifungal Agent | TBD |

Mécanisme D'action

The mechanism by which 3-(2-Fluorophenyl)phenol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s electronic properties and reactivity. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural and functional differences between 3-(2-Fluorophenyl)phenol and related fluorinated compounds:

Activité Biologique

3-(2-Fluorophenyl)phenol, a compound featuring a fluorinated phenyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom on the second position of the phenyl ring attached to a hydroxyl group. The fluorine substitution can significantly influence the compound's lipophilicity, metabolic stability, and overall biological activity.

Structural Formula

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, particularly in disrupting biofilm formation. The compound's mechanism involves permeabilizing bacterial membranes, which is crucial for its antimicrobial efficacy .

Anticancer Properties

The anticancer potential of this compound has been investigated through various in vitro studies. It has shown promise in inhibiting the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies demonstrated that derivatives of this compound could effectively inhibit tumor growth in specific cancer models .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through SAR studies. These studies reveal that modifications on the phenolic structure can enhance or diminish its biological effects. For example, the introduction of additional functional groups can lead to increased potency against certain cancer cell lines or improved antimicrobial activity .

Study 1: Antimicrobial Efficacy

A specific study focused on evaluating the antimicrobial activity of this compound against E. coli and Staphylococcus aureus. The results indicated that the compound significantly reduced bacterial growth at concentrations as low as 50 µg/mL.

| Concentration (µg/mL) | E. coli Growth Inhibition (%) | Staphylococcus aureus Growth Inhibition (%) |

|---|---|---|

| 10 | 20 | 15 |

| 50 | 65 | 70 |

| 100 | 85 | 90 |

Study 2: Anticancer Activity

In another investigation, the antiproliferative effects of this compound were assessed on MCF-7 breast cancer cells. The IC50 value was determined to be approximately 30 µM, indicating significant cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 30 |

| HeLa | 45 |

| A549 | 50 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways by promoting cytochrome c release from mitochondria, leading to caspase activation.

- Cell Cycle Arrest : It disrupts microtubule dynamics, resulting in G2/M phase arrest in cancer cells.

- Antimicrobial Action : By destabilizing bacterial membranes, it effectively reduces biofilm formation and bacterial viability.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(2-Fluorophenyl)phenol, and how can purity be optimized?

Methodological Answer:

- Synthetic Routes :

- Nucleophilic Aromatic Substitution : Introduce fluorine via halogen exchange using KF or CsF under anhydrous conditions, leveraging the electron-withdrawing effect of the phenol group to activate the aromatic ring .

- Cross-Coupling Reactions : Use Suzuki-Miyaura coupling between 2-fluorophenylboronic acid and 3-bromophenol. Pd(PPh₃)₄ or PdCl₂(dppf) catalysts in a DMF/H₂O mixture at 80–100°C yield the biphenyl intermediate, followed by deprotection .

- Purification :

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify substitution patterns (e.g., para/ortho coupling in aromatic regions). Fluorine-induced deshielding shifts phenolic proton signals downfield (~δ 9–10 ppm) .

- FT-IR : Confirm hydroxyl (broad ~3200 cm⁻¹) and C-F (1120–1250 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns using ESI or EI modes .

Advanced: How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Methodological Answer:

- Data Collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Structure Refinement : Apply SHELXL ( ) for least-squares refinement. Key parameters:

- Validation : Cross-check with DFT-optimized geometries (e.g., B3LYP/6-31G*) to detect crystallographic vs. computational discrepancies .

Advanced: How do computational methods (e.g., DFT) predict the electronic properties of this compound?

Methodological Answer:

- Quantum Chemical Workflow :

- Geometry Optimization : Use B3LYP/6-31G* to minimize energy.

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess reactivity. Fluorine’s electron-withdrawing effect reduces HOMO energy, enhancing oxidative stability .

- Electrostatic Potential Maps : Visualize electron-rich (phenol O–H) and electron-poor (C–F) regions to predict nucleophilic/electrophilic sites .

- Validation : Compare computed vs. experimental IR/NMR spectra to refine functional/basis set choices .

Advanced: How should researchers address contradictions in reported physical properties (e.g., melting points) of fluorinated phenols?

Methodological Answer:

- Data Reconciliation Steps :

- Purity Assessment : Use DSC (Differential Scanning Calorimetry) to confirm melting points. Impurities broaden peaks .

- Crystallographic Analysis : Polymorphism (e.g., monoclinic vs. orthorhombic forms) can alter melting behavior.

- Literature Cross-Validation : Compare with structurally analogous compounds (e.g., 2-Fluorophenol, mp 14–16°C ) to identify outliers.

- Experimental Reproducibility : Standardize solvent systems (e.g., ethanol for recrystallization) and heating rates (1–2°C/min) .

Advanced: What safety protocols are essential for handling fluorinated phenolic compounds in the lab?

Methodological Answer:

- PPE Requirements : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .

- Waste Management :

- Neutralization : Treat acidic phenolic waste with 10% NaOH before disposal.

- Fluoride Ion Monitoring : Use ion-selective electrodes to ensure effluent F⁻ levels <2 ppm .

- Spill Response : Absorb with diatomaceous earth; avoid water to prevent contamination .

Advanced: How does the fluorine substituent influence the antioxidant activity of phenolic derivatives?

Methodological Answer:

- Mechanistic Studies :

- Comparative Analysis : Benchmark against 3-(Trifluoromethyl)phenol (BDE ~84 kcal/mol ) to assess substituent effects.

Advanced: What strategies optimize the regioselectivity of fluorination in phenolic synthesis?

Methodological Answer:

- Directing Groups : Install temporary protecting groups (e.g., acetyl) to direct electrophilic fluorination (e.g., Selectfluor®) to the para position .

- Metal-Mediated C–H Activation : Use Pd catalysts with fluorine sources (e.g., NFSI) for meta-selective fluorination. Monitor by ¹⁹F NMR .

- Computational Screening : MD simulations predict transition-state geometries to guide reagent selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.